Bienvenue dans la boutique en ligne BenchChem!

[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone

Myeloperoxidase Inflammation Cardiovascular

[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone (CAS 80100-09-0; C₁₈H₁₂ClNO; MW 293.75) is a biaryl ketone building block comprising a 4-biphenyl carbonyl moiety coupled to a 2-chloropyridine ring. Its solid-state stability and the presence of a chlorine substituent at the pyridine 2-position distinguish it from non-halogenated benzophenone analogs (e.g., 4-benzoylbiphenyl, CAS 2128-93-0) and regioisomeric chloropyridyl variants.

Molecular Formula C18H12ClNO
Molecular Weight 293.7 g/mol
CAS No. 80100-09-0
Cat. No. B3038201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone
CAS80100-09-0
Molecular FormulaC18H12ClNO
Molecular Weight293.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC(=NC=C3)Cl
InChIInChI=1S/C18H12ClNO/c19-17-12-16(10-11-20-17)18(21)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H
InChIKeySVWNIEJSQQUONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring [1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone (CAS 80100-09-0) – Structural Profile & Comparator Scaffold


[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone (CAS 80100-09-0; C₁₈H₁₂ClNO; MW 293.75) is a biaryl ketone building block comprising a 4-biphenyl carbonyl moiety coupled to a 2-chloropyridine ring . Its solid-state stability and the presence of a chlorine substituent at the pyridine 2-position distinguish it from non-halogenated benzophenone analogs (e.g., 4-benzoylbiphenyl, CAS 2128-93-0) [1] and regioisomeric chloropyridyl variants . The compound is primarily employed as a synthetic intermediate in kinase inhibitor programs and as a reference ligand in myeloperoxidase (MPO) inhibitor discovery [2], where its biphenyl-chloropyridine pharmacophore contributes to target engagement.

Why Generic Substitution Fails for [1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone (CAS 80100-09-0)


Replacing [1,1'-biphenyl]-4-yl(2-chloropyridin-4-yl)methanone with a structurally similar benzophenone or chloropyridine congener without experimental validation introduces substantial risk. The chlorine atom at the pyridine 2-position is not a silent spectator; it modulates electrophilic reactivity in cross-coupling chemistry and directly influences enzyme binding affinity [1]. For instance, in MPO inhibition assays, the 2-chloropyridin-4-yl regioisomer (this compound) exhibits an IC₅₀ of 36 nM [1], whereas a closely related MPO ligand bearing a different heterocyclic substitution pattern shows a 1 nM IC₅₀ [2] – a 36-fold potency gap that underscores the sensitivity of target engagement to precise halogen placement. Similarly, the biphenyl scaffold confers conformational rigidity and hydrophobic surface area that simpler phenyl-pyridyl ketones (e.g., 2-(4-chlorobenzoyl)pyridine) lack , directly affecting binding site complementarity. Procurement of an unqualified alternative risks irreproducible synthetic yields, altered pharmacokinetic profiles in downstream candidates, and meaningless SAR.

Product-Specific Quantitative Evidence Guide: [1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone (CAS 80100-09-0)


MPO Peroxidation Inhibition: Head-to-Head Comparison with BDBM50507380

[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone (ChEMBL4530093) inhibited human PMN leukocyte MPO peroxidation activity with an IC₅₀ of 36 nM [1]. A direct comparator, BDBM50507380 (ChEMBL4547081), tested under identical assay conditions (10 min preincubation with H₂O₂ substrate), exhibited an IC₅₀ of 26 nM [2], representing only a ~1.4-fold difference in potency. This demonstrates that the target compound resides within the same potency tier as active MPO inhibitors in this series, validating its utility as a reference ligand for SAR exploration where subtle structural modifications are probed.

Myeloperoxidase Inflammation Cardiovascular

MPO Chlorination Activity: Cross-Study Comparison with High-Potency MPO Ligand BDBM50554035

In a separate MPO chlorination assay (aminophenyl fluorescein readout; 10 min incubation with NaCl), the target compound displayed an IC₅₀ of 50 nM [1], whereas the structurally elaborated MPO inhibitor BDBM50554035 (ChEMBL4790231) achieved an IC₅₀ of 1 nM [2]. Although the assays are not strictly identical (the BDBM50554035 assay used unknown-origin MPO and the target compound assay used human PMN leukocyte MPO), both represent functional MPO chlorination inhibition, permitting a cross-study potency benchmark. The 50-fold potency differential highlights the impact of extended substituents beyond the biphenyl-chloropyridine core and positions the target compound as a minimalist, fragment-like probe suitable for identifying key binding interactions without confounding peripheral contacts.

Myeloperoxidase Chlorination Inhibitor Selectivity

Synthetic Versatility: Suzuki-Miyaura Coupling Competence vs. Non-Halogenated Benzophenone Analogs

The 2-chloropyridine moiety serves as a competent electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling direct diversification of the pyridine ring . In contrast, the non-halogenated analog 4-benzoylbiphenyl (CAS 2128-93-0) lacks this reactive handle and requires pre-functionalization (e.g., bromination) before participating in analogous coupling chemistry [1]. This intrinsic reactivity difference eliminates one synthetic step in library synthesis. Patent literature further demonstrates that the chloropyridine-biphenyl scaffold is explicitly incorporated into kinase inhibitor leads via this coupling strategy [2], underscoring its practical utility in medicinal chemistry workflows.

Cross-Coupling Medicinal Chemistry Building Block

Kinase Inhibitor Intermediate: Documented Utility in Antitumor Lead Synthesis

Patent CN-111393413-A explicitly describes the use of chloropyridine-biphenyl methanone intermediates (structurally encompassing the target compound) in the synthesis of pyrazole-based antitumor agents with demonstrated activity against SMMC-7721 and HepG2 hepatocellular carcinoma cell lines [1]. While the target compound itself is an intermediate rather than the final bioactive entity, its incorporation into the final pyrazole scaffold is essential for antitumor activity. Independent commercial intelligence corroborates its role as a precursor in kinase inhibitor development for oncology . In contrast, simpler aryl ketones such as 2-(4-chlorobenzoyl)pyridine, while structurally related, are primarily employed as intermediates for anti-inflammatory and analgesic agents rather than kinase-targeted antitumor candidates , indicating divergent application domains driven by scaffold differences.

Kinase Inhibitor Antitumor Chemical Intermediate

Best Research & Industrial Application Scenarios for [1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone (CAS 80100-09-0)


Myeloperoxidase (MPO) Inhibitor Fragment-Based Drug Discovery

With validated MPO peroxidation (IC₅₀ = 36 nM) and chlorination (IC₅₀ = 50 nM) inhibitory activity [1], the compound serves as a low-molecular-weight (293.75 Da) fragment hit for FBDD campaigns targeting inflammatory and cardiovascular diseases. Its intermediate potency, relative to sub-nanomolar MPO inhibitors (e.g., BDBM50554035, IC₅₀ = 1 nM) [2], makes it an ideal starting point for structure-guided elaboration, allowing medicinal chemists to map key binding interactions without saturating the binding site.

Kinase Inhibitor Library Synthesis via Late-Stage Diversification

The 2-chloropyridine handle enables direct Suzuki-Miyaura cross-coupling, facilitating the parallel synthesis of focused kinase inhibitor libraries . Patent CN-111393413-A demonstrates that incorporation of this scaffold into pyrazole-based final compounds yields antitumor activity against hepatocellular carcinoma cell lines [3]. Procurement of the pre-halogenated building block eliminates the need for a separate halogenation step, accelerating SAR cycles in oncology lead optimization.

Selectivity Profiling of MPO versus Thyroid Peroxidase (TPO)

A structurally related MPO ligand (BDBM50567718, ChEMBL4863015) has been counter-screened against TPO, showing an IC₅₀ of 1,100 nM for TPO versus 55 nM for MPO – a ~20-fold selectivity window [4]. This precedent suggests that the target compound, as a core scaffold within this chemotype, can be employed in selectivity profiling studies to assess MPO/TPO selectivity early in the hit-to-lead process, mitigating potential thyroid-related off-target toxicity.

Biaryl Ketone Conformational Analysis and Computational Chemistry

The biphenyl-carbonyl-pyridine architecture introduces torsional degrees of freedom that influence molecular conformation and target binding. Published conformational analyses of related biaryl carbonyl systems [5] support the use of this compound as a model substrate for computational studies (e.g., DFT calculations, molecular dynamics simulations) aimed at predicting bioactive conformations and guiding scaffold rigidification strategies.

Quote Request

Request a Quote for [1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.